molecular formula C16H11Cl2N3O2S B2805128 2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE CAS No. 476631-63-7

2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE

Cat. No.: B2805128
CAS No.: 476631-63-7
M. Wt: 380.24
InChI Key: PPBVPEKGAFRKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a sophisticated synthetic acetamide derivative designed for advanced chemical biology and discovery research. Its molecular structure ingeniously incorporates a 2,4-dichlorophenoxy moiety, a motif known for its herbicidal activity in compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and its analogs . This core is linked via an acetamide bridge to a 4-(pyridin-4-yl)-1,3-thiazol-2-yl heterocyclic system, a privileged scaffold frequently encountered in medicinal chemistry for its diverse biological interactions. This specific architecture suggests significant potential for use in agrochemical research, particularly in the development and study of novel herbicides and plant growth regulators, building upon the known activity of (2,4-dichlorophenoxy)acetic acid analogs . The presence of the thiazole-pyridine ring system also makes it a compelling candidate for pharmacological investigation in areas such as enzyme inhibition and receptor modulation, serving as a key intermediate for synthesizing more complex bioactive molecules. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-11-1-2-14(12(18)7-11)23-8-15(22)21-16-20-13(9-24-16)10-3-5-19-6-4-10/h1-7,9H,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBVPEKGAFRKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors to handle the reagents and catalysts.

    Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity.

    Quality Control: Conducting rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Mechanism of Action

Comparison with Similar Compounds

Key Structural Analogs

The compound belongs to a class of synthetic acetamide derivatives with modifications on the aromatic and heterocyclic substituents. Notable analogs include:

Compound Name Substituents on Acetamide Nitrogen Molecular Weight Biological Activity Synthesis Yield
Target Compound 4-(Pyridin-4-yl)-1,3-thiazol-2-yl ~394.3 g/mol¹ Potential COX-2 inhibition Not reported
Compound 533 4-Methylpyridin-2-yl ~355.2 g/mol Synthetic auxin agonist Not reported
WH7 4-H-1,2,4-triazol-3-yl ~308.7 g/mol Auxin-like herbicidal activity Not reported
2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC) – (Free acid) ~244.7 g/mol Plant growth regulation 85% (similar methods)

¹Calculated based on formula C₁₆H₁₂Cl₂N₃O₂S.

Structural Differences and Implications

  • Thiazole-Pyridine vs.
  • Triazole vs. Thiazole (WH7): WH7’s 1,2,4-triazole moiety may confer different hydrogen-bonding interactions, whereas the thiazole-pyridine system in the target compound could enhance π-π stacking with aromatic residues in enzyme active sites .
  • Free Acid vs. Acetamide (602-UC): The acetamide bridge in the target compound likely improves membrane permeability compared to the carboxylic acid group in 602-UC .

Enzyme Inhibition

  • Auxin Receptor Binding: Structural similarities to synthetic auxin agonists (e.g., 2,4-D, Compound 533) imply possible herbicidal or plant growth-regulatory effects .

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]Acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄Cl₂N₄O₂S
  • Molecular Weight : 428.29 g/mol
  • SMILES Notation : O=C(COc1ccc(cc1Cl)Cl)NCc1ccc(cc1)c1nc2c(o1)ccnc2

Anticancer Activity

Research indicates that compounds with thiazole and pyridine moieties exhibit significant anticancer properties. A study highlighted that thiazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting potent antiproliferative activity.
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation pathways. The presence of the thiazole ring is crucial for enhancing cytotoxicity.
Cell LineIC50 (µM)Reference
A5491.61
MCF-71.98
HeLa<5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Results : Showed significant inhibition zones in agar diffusion tests, indicating potential as an antibacterial agent.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

Anti-inflammatory Activity

In vitro studies have suggested that the compound may possess anti-inflammatory effects:

  • Cytokine Inhibition : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
  • Mechanism : The compound appears to modulate NF-kB signaling pathways, which are critical in inflammatory responses.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of various thiazole derivatives, including our compound, against breast cancer cells. The results indicated a dose-dependent decrease in cell viability with significant apoptosis markers observed in treated cells.
  • Antimicrobial Assessment : Another investigation focused on the antibacterial activity of dichloro-substituted thiazoles. The study concluded that compounds similar to this compound exhibited promising antibacterial properties against resistant strains.
  • Inflammation Model : An animal model of inflammation demonstrated reduced swelling and pain when treated with the compound, supporting its potential therapeutic use in inflammatory diseases.

Q & A

Q. What are the recommended methods for synthesizing 2-(2,4-dichlorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling the 2,4-dichlorophenoxyacetic acid moiety to the thiazole-pyridine core. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF under nitrogen .
  • Thiazole ring construction : Cyclization of thiourea derivatives with α-halo ketones, optimized at 60–80°C in ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
    Purity validation :
  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
  • NMR : Confirm absence of unreacted starting materials (e.g., residual dichlorophenol signals at δ 6.8–7.5 ppm) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals include the thiazole C-H (δ 7.8–8.2 ppm) and pyridine protons (δ 8.5–8.7 ppm) .
  • X-ray crystallography : Use SHELXT for structure solution and SHELXL for refinement. Validate geometry with PLATON (e.g., check for Cl···π interactions in the dichlorophenoxy group) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ (calculated exact mass: ~436.02 Da) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer: Begin with in vitro screens:

  • Kinase inhibition assays : Use TR-FRET-based kits (e.g., EGFR or VEGFR2 kinases) at 10 µM concentration .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC determination) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50 calculation) .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer: Common issues and solutions:

  • Disordered dichlorophenoxy groups : Apply ISOR and DELU restraints in SHELXL. Use SQUEEZE for solvent-accessible voids .
  • Twinned crystals : Test for twinning via ROTAX (Sheldrick suite). Refine with TWIN/BASF commands .
  • Data quality : Collect high-resolution data (≤1.0 Å) using synchrotron sources. Compare with DFT-optimized geometries (e.g., Gaussian09) .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering core pharmacophores?

Methodological Answer: Focus on functional group modifications:

  • Lipophilicity : Introduce polar substituents (e.g., -SO2NH2) to the pyridine ring to improve solubility. Monitor via logP calculations (ChemAxon) .
  • Metabolic stability : Replace labile groups (e.g., methyl ester → amide) based on CYP450 metabolism simulations (MoTave/MetaSite) .
  • Bioavailability : Nanoformulation with PEGylated liposomes, characterized by DLS and TEM .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer: Systematic SAR requires:

  • Analog synthesis : Vary substituents on the pyridine (e.g., 4-Cl → 4-OCH3) and thiazole (e.g., N-methylation) .
  • Activity cliffs : Test derivatives in kinase panels (Eurofins) to identify critical interactions (e.g., H-bond with Thr766 in EGFR) .
  • 3D-QSAR : Build CoMFA/CoMSIA models using SYBYL-X (align structures via PyMOL) .

Q. What advanced techniques elucidate its mechanism of action in biological systems?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Identify target proteins by thermal stabilization .
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR). Validate with MM-GBSA binding energy calculations .
  • Transcriptomics : RNA-seq on treated cells (Illumina NovaSeq) to map pathway enrichment (KEGG/GO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.